molecular formula C23H18O6S B11407466 7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-methoxyphenoxy)acetate

7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-methoxyphenoxy)acetate

Cat. No.: B11407466
M. Wt: 422.5 g/mol
InChI Key: GWQSSJUQHJYNDU-UHFFFAOYSA-N
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Description

7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-methoxyphenoxy)acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoxathiol core, which is known for its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-methoxyphenoxy)acetate typically involves multiple steps. One common method includes the reaction of 4-methylphenyl derivatives with benzoxathiol intermediates under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-methoxyphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-methoxyphenoxy)acetate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-methoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds like 7-hydroxy-4-methylcoumarin share structural similarities and have comparable biological activities.

    Benzoxathiol Derivatives: Other benzoxathiol compounds with different substituents may exhibit similar chemical properties and reactivity.

Uniqueness

7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-methoxyphenoxy)acetate is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C23H18O6S

Molecular Weight

422.5 g/mol

IUPAC Name

[7-(4-methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-(4-methoxyphenoxy)acetate

InChI

InChI=1S/C23H18O6S/c1-14-3-5-15(6-4-14)19-11-18(12-20-22(19)29-23(25)30-20)28-21(24)13-27-17-9-7-16(26-2)8-10-17/h3-12H,13H2,1-2H3

InChI Key

GWQSSJUQHJYNDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)COC4=CC=C(C=C4)OC)SC(=O)O3

Origin of Product

United States

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